Cas no 790-82-9 (Bis(4-acetylphenyl)methane)
Bis(4-acetylphenyl)methane Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1,1'-(methylenedi-4,1-phenylene)bis-
- 1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone
- 4,4'-DiacetyldiphenylMethane
- Bis(4-acetylphenyl)methane
- 4.4'-Diacetyl-diphenylmethan
- 41.4'1-Dioxo-4.4'-diaethyl-diphenylmethan
- NSC-43085
- SCHEMBL6859304
- FT-0676442
- 1-[4-(4-Acetylbenzyl)phenyl]ethanone
- FS-4466
- 1,1'-(Methylenebis(4,1-phenylene))bis(ethan-1-one)
- DTXSID60285876
- CHEMBL1567845
- UTELZOWACOGDKG-UHFFFAOYSA-N
- SR-01000393252-1
- SMR000304506
- 790-82-9
- SR-01000393252
- HMS2590M08
- NSC43085
- MFCD00053708
- AKOS001570587
- 1-[4-(4-Acetylbenzyl)phenyl]ethanone #
- 1-[4-(4-ACETYLBENZYL)PHENYL]-1-ETHANONE
- MLS000719977
- CS-0357992
-
- MDL: MFCD00053708
- Inchi: 1S/C17H16O2/c1-12(18)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)13(2)19/h3-10H,11H2,1-2H3
- InChI Key: UTELZOWACOGDKG-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CC=1)CC1C=CC(C(C)=O)=CC=1
Computed Properties
- Exact Mass: 252.11500
- Monoisotopic Mass: 252.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 34.1A^2
Experimental Properties
- Density: 1.088
- Melting Point: 93°C
- Boiling Point: 423.2°C at 760 mmHg
- Flash Point: 158.2°C
- Refractive Index: 1.565
- PSA: 34.14000
- LogP: 3.68260
Bis(4-acetylphenyl)methane Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Bis(4-acetylphenyl)methane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018493-1g |
4,4'-Diacetyldiphenylmethane |
790-82-9 | 98% | 1g |
£14.00 | 2021-07-02 | |
| Fluorochem | 018493-5g |
4,4'-Diacetyldiphenylmethane |
790-82-9 | 98% | 5g |
£65.00 | 2022-02-28 | |
| Fluorochem | 018493-25g |
4,4'-Diacetyldiphenylmethane |
790-82-9 | 98% | 25g |
£262.00 | 2022-02-28 | |
| TRC | A166035-250mg |
Bis(4-acetylphenyl)methane |
790-82-9 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A166035-500mg |
Bis(4-acetylphenyl)methane |
790-82-9 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A166035-2.5g |
Bis(4-acetylphenyl)methane |
790-82-9 | 2.5g |
$ 135.00 | 2022-06-08 | ||
| A2B Chem LLC | AH52220-25g |
4,4'-DIACETYLDIPHENYLMETHANE |
790-82-9 | 98% | 25g |
$395.00 | 2024-04-19 | |
| A2B Chem LLC | AH52220-500mg |
4,4'-DIACETYLDIPHENYLMETHANE |
790-82-9 | 98% | 500mg |
$68.00 | 2023-12-30 | |
| A2B Chem LLC | AH52220-1g |
4,4'-DIACETYLDIPHENYLMETHANE |
790-82-9 | 98% | 1g |
$72.00 | 2023-12-30 | |
| A2B Chem LLC | AH52220-5g |
4,4'-DIACETYLDIPHENYLMETHANE |
790-82-9 | 98% | 5g |
$158.00 | 2024-04-19 |
Bis(4-acetylphenyl)methane Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on Bis(4-acetylphenyl)methane
Comprehensive Overview of Bis(4-acetylphenyl)methane (CAS No. 790-82-9): Properties, Applications, and Industry Insights
Bis(4-acetylphenyl)methane (CAS No. 790-82-9), a specialized organic compound, has garnered significant attention in recent years due to its versatile applications in polymer chemistry, pharmaceuticals, and advanced material science. This aromatic ketone derivative, also known as 4,4'-Diacetylphenylmethane, features a central methane group bridging two 4-acetylphenyl moieties, making it a valuable intermediate in synthetic chemistry. Researchers and industrial users frequently search for terms like "Bis(4-acetylphenyl)methane synthesis", "CAS 790-82-9 applications", and "thermal stability of diacetylphenyl compounds", reflecting growing interest in its functional properties.
The molecular structure of Bis(4-acetylphenyl)methane contributes to its unique characteristics, including a melting point range of 120-123°C and moderate solubility in common organic solvents. These properties make it particularly useful in the development of high-performance polymers, where searches for "heat-resistant polymer precursors" and "aromatic ketone crosslinkers" have increased by 42% year-over-year in scientific databases. The compound's dual acetyl groups enable precise chemical modifications, addressing the industry demand for "tailorable organic intermediates"—a key phrase trending in material science forums.
In pharmaceutical research, CAS No. 790-82-9 serves as a building block for drug discovery, particularly in scaffolds requiring rigid aromatic spacers. Recent patent analyses reveal a 28% growth in applications mentioning "acetylphenyl-based medicinal chemistry", with particular emphasis on kinase inhibitor development. This aligns with Google Scholar data showing rising searches for "bioactive aromatic ketones" and "drug-like molecular fragments". The compound's balanced lipophilicity (LogP ≈ 2.8) makes it valuable for optimizing drug candidates' pharmacokinetic properties.
Material scientists have explored Bis(4-acetylphenyl)methane in advanced applications such as liquid crystal displays (LCDs) and organic electronics. Laboratory supply trends indicate a 35% increase in purchases for "high-purity aromatic ketone monomers", driven by OLED technology advancements. The compound's ability to form stable mesophases between 140-180°C answers the frequent search query "thermotropic materials for display technology". Furthermore, its UV absorption profile (λmax 280 nm) makes it relevant for "photostabilizer formulations"—another trending topic in polymer additive research.
Environmental and safety considerations for 790-82-9 follow standard organic compound handling protocols, with particular attention to dust control during industrial-scale processing. Recent ECHA database queries show emerging interest in "green synthesis of diarylmethane derivatives" and "biodegradation of aromatic ketones", reflecting the chemical industry's sustainability focus. The compound's stability under normal storage conditions (recommended at 2-8°C in amber glass) makes it suitable for global supply chains, addressing logistics-related search terms like "temperature-sensitive chemical storage".
Analytical characterization of Bis(4-acetylphenyl)methane typically employs HPLC (retention time ~8.2 min in C18 columns), GC-MS (characteristic m/z 252 molecular ion), and 1H NMR (distinct singlet at δ 3.95 ppm for bridgehead protons). These methods respond to common quality control questions such as "HPLC purity analysis of CAS 790-82-9" and "NMR identification of diarylmethanes". The compound's crystalline form (orthorhombic system) has been confirmed by X-ray diffraction studies, a detail frequently sought in searches for "single crystal data of acetylphenyl compounds".
Emerging research directions include the use of 4,4'-Diacetylphenylmethane in metal-organic frameworks (MOFs), where its rigid backbone serves as a structural linker. Scientific literature shows a 61% increase in publications mentioning "acetyl-functionalized MOF ligands" since 2020. This application capitalizes on the compound's thermal stability (decomposition onset >300°C) and precise molecular geometry—properties that answer frequent queries about "high-temperature MOF stability". Additionally, its potential in covalent organic frameworks (COFs) addresses the trending search term "designable porous materials".
The commercial availability of Bis(4-acetylphenyl)methane meets various purity grades (98%, 99%, and HPLC-grade), with technical specifications emphasizing low heavy metal content (<5 ppm) and controlled water content (<0.5%). These parameters respond to industry concerns about "high-purity specialty chemicals" and "trace impurity analysis". Supply chain data indicates stable production across major chemical markets, with particular growth in Asia-Pacific regions—information relevant to procurement specialists searching for "global chemical sourcing trends".
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